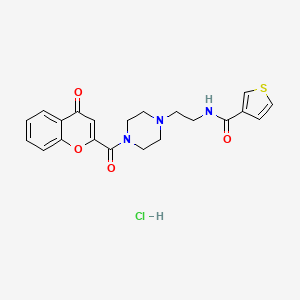

N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Description

N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic small molecule characterized by a 4-oxo-4H-chromene (chromen-4-one) core linked to a piperazine ring via a carbonyl group. The piperazine is further substituted with an ethyl chain terminating in a thiophene-3-carboxamide moiety, with the compound existing as a hydrochloride salt to enhance solubility. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with ligands targeting central nervous system (CNS) receptors, such as dopamine D3 receptors, based on analogs described in the literature .

Properties

IUPAC Name |

N-[2-[4-(4-oxochromene-2-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S.ClH/c25-17-13-19(28-18-4-2-1-3-16(17)18)21(27)24-10-8-23(9-11-24)7-6-22-20(26)15-5-12-29-14-15;/h1-5,12-14H,6-11H2,(H,22,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVYBDFGVKCAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that chromone derivatives, which are structurally similar to this compound, have a wide range of biological activities. They interact with multiple receptors, making them useful in the development of new therapeutic agents.

Mode of Action

Chromone derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization. This allows them to bind with high affinity to their targets.

Biochemical Pathways

Chromone derivatives are known to affect a variety of biological pathways, contributing to their broad-spectrum biological activities.

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining its effectiveness as a therapeutic agent.

Biological Activity

N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

- Chromene Core : A bicyclic structure that contributes to the compound's biological properties.

- Piperazine Ring : Known for its role in enhancing pharmacological activity.

- Thiophene Moiety : Imparts unique electronic properties that may influence biological interactions.

Molecular Formula : C21H23ClN4O5

Molecular Weight : 446.9 g/mol

Synthesis

The synthesis of N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride typically involves multi-step organic reactions, including:

- Formation of the chromene derivative.

- Coupling with piperazine to introduce the piperazine moiety.

- Introduction of the thiophene and carboxamide functionalities.

Anticancer Properties

Research indicates that compounds similar to N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide exhibit significant anticancer activity. For example, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 7.5 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Inhibition of DNA synthesis |

The proposed mechanism of action involves interaction with key biomolecules, including DNA and proteins involved in cell signaling pathways. The compound may act as a modulator of important pathways such as:

- Apoptosis Pathways : Inducing programmed cell death in cancer cells.

- Cell Cycle Regulation : Disrupting normal cell cycle progression.

Case Studies and Research Findings

-

Study on Antiproliferative Effects :

A recent study evaluated the antiproliferative effects of various chromene derivatives, including those structurally related to our compound. It was observed that certain substitutions significantly enhanced activity against cancer cell lines, with some derivatives showing IC50 values below 10 µM . -

In Silico Studies :

Computational modeling has been employed to predict the binding affinities of N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide to target proteins involved in cancer metabolism. These studies suggest a strong interaction with key amino acids in the binding pocket, indicating potential for effective therapeutic action . -

Tropical Disease Research :

Compounds with similar structural motifs have been investigated for their efficacy against tropical diseases such as malaria and leishmaniasis, demonstrating significant activity at low concentrations . This highlights the versatile biological profile of chromene derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound’s key differentiating feature is the 4-oxo-4H-chromene-2-carbonyl group attached to the piperazine ring. This contrasts with similar benzamide- and thiophene-carboxamide-based analogs, which instead feature aryl or heteroaryl substituents on the piperazine. Below is a comparative analysis:

Table 1: Structural Comparison of Piperazine-Linked Compounds

Key Observations :

- Chromene vs. Aryl Groups : The chromen-4-one core in the target compound introduces a planar, conjugated system distinct from the phenyl or naphthoyl groups in analogs. This may influence electronic properties and binding affinity to hydrophobic receptor pockets .

- Thiophene Carboxamide : The thiophene-3-carboxamide moiety is conserved in some analogs (e.g., ), suggesting its role in stabilizing interactions via hydrogen bonding or π-stacking.

- Salt Forms: The hydrochloride salt enhances aqueous solubility compared to non-ionic analogs, a critical factor for bioavailability .

Key Observations :

- Chromatographic Purification: All analogs employ sequential normal-phase and reverse-phase chromatography, highlighting the necessity of rigorous purification to isolate polar intermediates .

- Yield Variability: Yields depend on the steric and electronic nature of piperazine substituents. For example, the 3-cyanophenyl analog in achieved 32% yield, while dichlorophenyl derivatives () may exhibit different efficiencies due to halogen effects .

Pharmacological Implications

Key differences include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.